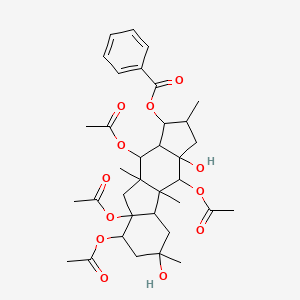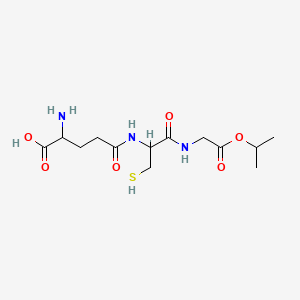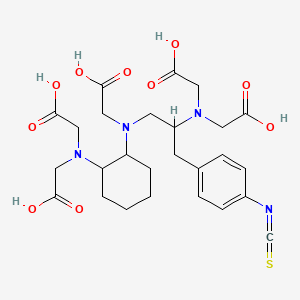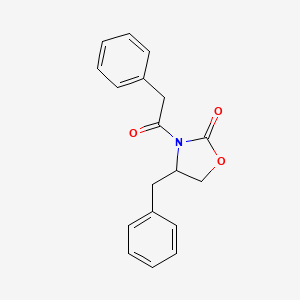
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane: is a natural product derived from the plant species Tabernaemontana divaricata.
Vorbereitungsmethoden
The synthesis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves multiple steps, starting from the extraction of the natural product from Tabernaemontana divaricata. The synthetic route typically includes acetylation and benzoylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and benzoyloxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis.
Biology: Researchers investigate its biological activities, including potential anti-cancer and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in various diseases.
Industry: It is used in the development of new pharmaceuticals and biotechnological applications
Wirkmechanismus
The mechanism of action of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane can be compared with other similar compounds such as:
5-hydroxythalidomide: Another natural product with similar structural features and biological activities.
10,15-dihydroxy-5,8,9,14-tetraacetoxy-3-benzoyloxy: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific combination of functional groups and its derived natural source .
Eigenschaften
Molekularformel |
C35H46O12 |
|---|---|
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
(4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate |
InChI |
InChI=1S/C35H46O12/c1-18-14-34(42)26(27(18)46-29(40)23-12-10-9-11-13-23)28(44-20(3)37)32(7)17-35(47-22(5)39)24(33(32,8)30(34)45-21(4)38)15-31(6,41)16-25(35)43-19(2)36/h9-13,18,24-28,30,41-42H,14-17H2,1-8H3 |
InChI-Schlüssel |
YOOFGOIZRALNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)O)OC(=O)C)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)



![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)

![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)


![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)
